2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate
Description
2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C15H12BrNO4 It is a derivative of benzoic acid and contains both bromophenyl and amino-hydroxybenzoate functional groups
Properties
Molecular Formula |
C15H12BrNO4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C15H12BrNO4/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-6-5-11(17)7-13(12)18/h1-7,18H,8,17H2 |
InChI Key |
JMAUTMRIADRLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with 4-amino-2-hydroxybenzoic acid in the presence of a base. Potassium carbonate in DMF at 60°C facilitates the nucleophilic substitution, yielding the target compound after 6–8 hours. The reaction proceeds via deprotonation of the benzoic acid’s hydroxyl group, forming a phenoxide ion that attacks the electrophilic carbon of the bromoethyl ketone.
Key parameters :
Yield Optimization
Yields depend on the base strength and solvent polarity. Trials comparing potassium carbonate, triethylamine, and sodium hydride showed K₂CO₃ in DMF provided the highest yield (82%) due to balanced basicity and solubility. Substituting DMF with acetone or acetonitrile reduced yields to 45–58%.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 82 |
| Triethylamine | DMF | 60 | 68 |
| NaH | THF | 60 | 55 |
Work-Up and Purification
Post-reaction, the mixture is poured into ice-cold water to precipitate the product. Filtration followed by recrystallization from ethanol yields crystals suitable for X-ray diffraction. Purity (>98%) is confirmed via HPLC using a C18 column and methanol-water (70:30) mobile phase.
Esterification via Carbodiimide Coupling
Activation of Carboxylic Acid
For acid-sensitive substrates, 4-amino-2-hydroxybenzoic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The activated ester subsequently reacts with 2-(4-bromophenyl)-2-hydroxyethyl ketone under mild conditions (0–5°C).
Advantages :
-
Avoids high temperatures, preserving thermally labile groups.
-
Suitable for substrates prone to β-elimination.
Disadvantages :
-
Lower yields (65–72%) due to competing side reactions.
-
Requires rigorous exclusion of moisture.
Comparative Analysis
A study comparing DCC/DMAP with alternate activators (EDCI/HOBt) showed marginal differences in yield but significant variability in reaction time:
| Activator System | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCC/DMAP | 24 | 72 |
| EDCI/HOBt | 18 | 70 |
Protection-Deprotection Strategies
Protection of Amino and Hydroxyl Groups
To prevent undesired side reactions, the amino group is protected as an acetyl derivative, and the hydroxyl group is silylated using tert-butyldimethylsilyl chloride (TBDMSCl). The protected intermediate undergoes esterification with 2-(4-bromophenyl)-2-oxoethyl bromide, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Steps :
-
Acetylation of 4-amino-2-hydroxybenzoic acid using acetic anhydride.
-
Silylation with TBDMSCl in dichloromethane.
-
Esterification under basic conditions (K₂CO₃, DMF).
-
Deprotection with TBAF in THF.
Yield and Purity Data
This method achieves higher purity (99.5%) but requires additional steps, reducing overall yield:
| Step | Yield (%) | Cumulative Yield (%) |
|---|---|---|
| Acetylation | 95 | 95 |
| Silylation | 90 | 85.5 |
| Esterification | 88 | 75.2 |
| Deprotection | 95 | 71.4 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility. A microreactor system (0.5 mL volume) operating at 80°C with a residence time of 10 minutes achieved 89% yield, surpassing batch methods.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (500 rpm, 2 hours) yielded 78% product, eliminating DMF and reducing waste.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives with the bromine atom replaced by hydrogen.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s binding affinity, while the amino-hydroxybenzoate moiety can participate in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-hydroxybenzoate
- Methyl 4-bromo-2-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate is unique due to the presence of both bromophenyl and amino-hydroxybenzoate groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C27H21Br2NO8
Molecular Weight: 647.3 g/mol
IUPAC Name: [2-(4-bromophenyl)-2-oxoethyl] 4-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxybenzoate
InChI Key: UCCPZIKMFNOEMC-UHFFFAOYSA-N
The compound features multiple functional groups that contribute to its biological activity, including bromophenyl and oxoethyl moieties.
Synthesis
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate typically involves multi-step reactions starting from 4-bromophenylacetic acid. Various reagents and solvents are utilized, including ethanol and acetone, often in the presence of catalysts such as palladium on carbon (Pd/C) .
Antimicrobial Activity
Research indicates that derivatives of benzoate compounds, including 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic microorganisms, including both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity Against Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 70 µg/mL | |
| Candida albicans | 60 µg/mL |
These findings suggest that the compound's structure plays a crucial role in its ability to interact with microbial targets.
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of specific signaling pathways .
Case Study: In Vitro Anticancer Activity
A study conducted on breast cancer cell lines showed that treatment with 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 40 µM, indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to bind to specific enzymes or receptors involved in microbial metabolism and cancer cell proliferation. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes required for bacterial growth or cancer cell survival.
- Cellular Signaling Modulation: It may alter signaling pathways that regulate apoptosis and cell cycle progression.
Q & A
Basic Synthesis and Optimization
Q: What is the standard synthetic route for 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate, and how are reaction conditions optimized for yield? A: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-amino-2-hydroxybenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base. Key optimizations include:
- Stoichiometric ratios : Maintaining a 1:1 molar ratio of acid to bromoethanone to minimize side products.
- Temperature control : Stirring at room temperature for 2 hours to balance reaction progress and decomposition risks.
- Purification : Recrystallization from ethanol to achieve >85% yield and high purity .
- Solvent selection : DMF enhances solubility of aromatic intermediates, critical for efficient coupling .
Structural Characterization via Crystallography
Q: How is X-ray crystallography applied to determine the molecular structure, and what intermolecular interactions stabilize the crystal lattice? A: Single-crystal X-ray diffraction (SCXRD) reveals:
- Space group : Monoclinic with unit cell parameters Å, Å, Å, .
- Hydrogen bonding : Intermolecular C–H···O interactions form chains along the -axis, stabilizing the lattice.
- Dihedral angles : The bromophenyl and benzoate moieties are nearly perpendicular (84.07(8)°), influencing packing efficiency .
- Refinement : SHELXL software refines displacement parameters, with H atoms modeled using riding coordinates .
Biological Activity Assessment
Q: What experimental approaches are used to evaluate this compound’s interaction with biological targets, and what preliminary data exist? A: Studies employ:
- Enzyme inhibition assays : IC₅₀ values (e.g., 1.20–3.16 µM for MAO-A inhibition) derived from fluorometric assays using recombinant enzymes .
- Cellular viability tests : MTT assays on cancer cell lines (e.g., HepG2) to assess cytotoxicity.
- Molecular docking : Computational models predict binding to active sites of kinases or proteases, validated by NMR chemical shift perturbations .
Advanced Synthesis: Resolving Yield Contradictions
Q: How can discrepancies in synthetic yields under varying conditions (e.g., solvent polarity) be systematically addressed? A: Methodological strategies include:
- Design of Experiments (DoE) : Multivariate analysis to isolate solvent polarity (e.g., DMF vs. THF) and temperature effects.
- In situ monitoring : FT-IR or HPLC tracks intermediate formation, identifying bottlenecks (e.g., hydrolysis of the ester group in polar protic solvents) .
- Alternative catalysts : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Impact of Structural Features on Physicochemical Properties
Q: How do dihedral angles and hydrogen bonding influence solubility and stability? A:
- Dihedral angles : Perpendicular aromatic rings reduce π-π stacking, improving solubility in aprotic solvents .
- Hydrogen bonding : C–H···O networks increase melting points (464–465 K) and thermal stability, as observed in TGA .
- Polarity : The 4-amino-2-hydroxybenzoate moiety enhances aqueous solubility at acidic pH, critical for bioavailability studies .
Mechanistic Validation via Spectroscopy and Modeling
Q: What spectroscopic and computational methods confirm proposed reaction mechanisms or biological interactions? A:
- NMR/IR spectroscopy :
- H NMR: Aromatic proton shifts (δ 7.2–8.1 ppm) confirm esterification and bromophenyl substitution .
- IR: Stretching at 1720 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H) validate functional groups.
- DFT calculations : Optimize transition-state geometries for ester hydrolysis or enzyme binding, validated by experimental kinetics .
- X-ray charge-density analysis : Maps electron distribution to predict reactivity at the oxoethyl group .
Comparative Analysis with Structural Analogues
Q: How does this compound’s bioactivity compare to analogues like 2-(4-Bromophenyl)-2-oxoethyl 4-(quinoxalin-2-yl)benzoate? A:
- Activity trends : The 4-amino-2-hydroxy group enhances MAO-A selectivity (IC₅₀ 1.20 µM) vs. quinoxaline derivatives, which show broader kinase inhibition .
- Structural keys : Electron-withdrawing bromine improves membrane permeability, while the amino group facilitates hydrogen bonding with catalytic residues .
- SAR tables :
| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 4-amino-2-hydroxybenzoate | MAO-A | 1.20 | >100 |
| 4-(quinoxalin-2-yl)benzoate | CDK2 | 0.89 | 12.5 |
Handling Crystallographic Data Contradictions
Q: How should researchers address conflicting unit cell parameters reported in different crystallographic studies? A:
- Data validation : Cross-check using the Cambridge Structural Database (CSD) and re-refine raw data with SHELXL .
- Temperature effects : Account for thermal expansion (e.g., low-temperature data collection reduces thermal motion artifacts) .
- Twinned crystals : Apply Hooft metrics in PLATON to detect twinning and reprocess data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
